molecular formula C10H15NO B6234848 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol CAS No. 1017480-53-3

2-(methylamino)-1-(3-methylphenyl)ethan-1-ol

Cat. No.: B6234848
CAS No.: 1017480-53-3
M. Wt: 165.2
InChI Key:
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Description

2-(methylamino)-1-(3-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methylamino group attached to the ethane backbone, which is further substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylacetophenone.

    Reduction: The 3-methylacetophenone is reduced to 3-methylphenyl-2-propanol using a reducing agent such as sodium borohydride.

    Amination: The 3-methylphenyl-2-propanol is then subjected to reductive amination with methylamine in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-1-(3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles like halides, cyanides, and amines

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary amines or alcohols

    Substitution: Formation of substituted phenethylamines

Scientific Research Applications

2-(methylamino)-1-(3-methylphenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to neurotransmitter analogs and receptor binding assays.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved may include signal transduction cascades and changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)-1-phenylethan-1-ol: Lacks the 3-methyl substitution on the phenyl ring.

    2-(ethylamino)-1-(3-methylphenyl)ethan-1-ol: Contains an ethylamino group instead of a methylamino group.

    2-(methylamino)-1-(4-methylphenyl)ethan-1-ol: Has a methyl group at the 4-position of the phenyl ring instead of the 3-position.

Uniqueness

2-(methylamino)-1-(3-methylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in receptor binding affinity and selectivity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

1017480-53-3

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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